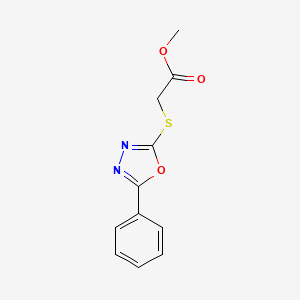

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

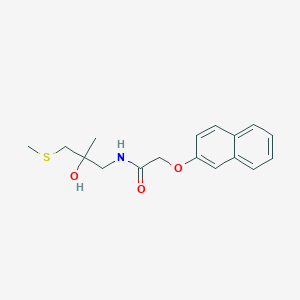

“Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate” is a compound that contains an oxadiazole ring, which is a five-membered heterocyclic molecule possessing two carbon, two nitrogen, and one oxygen atom . Oxadiazoles have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .

Synthesis Analysis

The synthesis of this compound involves the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide in ethanol (80%) to afford a potassium salt. This salt is then refluxed with phenacyl bromide in ethanol/water (1:1) to give the final product .

Molecular Structure Analysis

The structure of the title heterocycle was confirmed by single-crystal X-ray diffraction and nuclear magnetic resonance .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of 5-methyl-2-phenyl-1H-imidazole-4-carbohydrazide with carbon disulfide and potassium hydroxide, followed by refluxing with phenacyl bromide .

科学的研究の応用

Antiviral Research

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate: derivatives have been synthesized and evaluated for their potential as viral entry inhibitors against SARS-CoV-2 . These compounds have shown promise in inhibiting the interaction between the virus’s spike protein and the human ACE2 receptor, which is a critical step in the virus’s ability to infect cells .

Anticancer Activity

The compound’s derivatives are being explored for their anticancer properties. The 1,3,4-oxadiazole moiety, in particular, is a biologically significant scaffold that has shown numerous biological activities, especially in the treatment of cancer . Research includes evaluating the cytotoxicity of these derivatives against various cancer cell lines.

Biological Activity Profiling

Hydrazide derivatives, which are structurally related to This compound , display a wide range of biological activities. These include antibacterial, antitubercular, antifungal, and anti-inflammatory activities . This broad spectrum makes them valuable for profiling biological activity in drug discovery.

Drug Discovery and Design

The compound is used in the design and synthesis of novel drug candidates. Its derivatives have been incorporated into larger molecules that adhere to Lipinski’s rules of five, indicating positive oral bioavailability and potential as drug candidates .

Molecular Docking Studies

Molecular docking studies are an essential part of the drug design process. Derivatives of This compound have been used in computational models to predict how they might interact with biological targets, such as enzymes or receptors .

Methodology Advancements in Synthesis

The synthesis of derivatives of This compound has benefited from advancements in methodology, such as microwave-induced synthesis. This technique offers several advantages, including shorter reaction times, higher yields, and simpler purification processes .

将来の方向性

Oxadiazoles, including “Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate”, have potential for a wide range of applications. They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications . Future research could focus on exploring these applications further.

作用機序

Target of Action

Methyl 2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetate is a compound that belongs to the oxadiazole class . Oxadiazoles have been recognized for their high therapeutic values and are known to exhibit a wide range of biological activities, including anticancer . .

Mode of Action

Oxadiazoles, in general, are known to interact with various biological targets due to their physiologically active heterocyclic nature .

Biochemical Pathways

Oxadiazoles have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Result of Action

Oxadiazoles have been found to exhibit a wide range of biological activities, including anticancer , suggesting that they may have significant molecular and cellular effects.

特性

IUPAC Name |

methyl 2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O3S/c1-15-9(14)7-17-11-13-12-10(16-11)8-5-3-2-4-6-8/h2-6H,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNSOOUQVXOXEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NN=C(O1)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2888934.png)

![4-{1-[(1-Cyanocyclohexyl)carbamoyl]ethoxy}-3-methoxybenzoic acid](/img/structure/B2888939.png)

![2-{[2,2'-bithiophene]-5-yl}-2-hydroxy-S-(2-methoxyphenyl)ethane-1-sulfonamido](/img/structure/B2888944.png)

![2-Chloro-N-[1-(2-ethylsulfonylphenyl)piperidin-4-yl]propanamide](/img/structure/B2888948.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2888953.png)

![5-chloro-2-methanesulfonyl-N-(3-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)pyrimidine-4-carboxamide](/img/structure/B2888954.png)